molecular formula C10H20N2O2 B1373174 tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate CAS No. 1117693-58-9

tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate

Cat. No. B1373174
M. Wt: 200.28 g/mol
InChI Key: BZVMTGHIUOJVJE-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate is a chemical compound with the CAS Number: 1117693-58-9 . It has a molecular weight of 200.28 and is typically found in powder form . The IUPAC name for this compound is tert-butyl 2-amino-2-cyclopropylethylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(11)7-4-5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Enantioselective Synthesis of Carbocyclic Analogues

The compound is crucial as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution pattern in these intermediates, which is key to synthesizing analogues accurately (Ober, Marsch, Harms, & Carell, 2004).

Intermediate in Biologically Active Compounds

This compound serves as an important intermediate in the synthesis of several biologically active compounds, such as omisertinib (AZD9291). A rapid synthetic method for this compound has been developed, demonstrating its significance in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).

Cyclizative Atmospheric CO2 Fixation

This tert-butyl carbamate plays a role in the cyclizative fixation of atmospheric CO2. The process involves unsaturated amines and leads to the efficient formation of cyclic carbamates bearing an iodomethyl group, highlighting its environmental applications (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

Synthesis of Spirocyclopropanated Analogues of Insecticides

This carbamate derivative is used to synthesize spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. These derivatives are synthesized in a multi-step process, showing the versatility of this compound in developing novel insecticides (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Transformation of Amino Protecting Groups

The compound is used in the chemoselective transformation of amino protecting groups, demonstrating its utility in peptide and protein chemistry. This involves converting common amino protecting groups to novel species, which can react with various electrophiles (Sakaitani & Ohfune, 1990).

Stereoselective Synthesis of Factor Xa Inhibitors

The tert-butyl carbamate is employed in the efficient, stereoselective synthesis of 3, 4-diaminocyclohexane carboxamide stereoisomers, key intermediates in the synthesis of factor Xa inhibitors. This illustrates its importance in the development of therapeutic agents (Wang, Ma, Reddy, & Hu, 2017).

properties

IUPAC Name

tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(11)7-4-5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVMTGHIUOJVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-amino-2-cyclopropylethyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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